molecular formula C46H32F12FeP2 B6338440 (R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine;  97% CAS No. 387868-06-6

(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%

Cat. No. B6338440
CAS RN: 387868-06-6
M. Wt: 930.5 g/mol
InChI Key: DWOXJLHOJTXMQM-CURYUGHLSA-N
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Description

(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97% is a useful research compound. Its molecular formula is C46H32F12FeP2 and its molecular weight is 930.5 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97% is 930.113698 g/mol and the complexity rating of the compound is 967. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioorthogonal Chemistry and Ligand Design

Bioorthogonal phosphines have been a focal point of research due to their pivotal role in the Staudinger ligation, enabling tagging of azide-functionalized biomolecules for various biological applications. Innovations in bioorthogonal chemistry have led to the development of new phosphine-based reactions, expanding the toolkit available for biological research. These advancements include classic Staudinger-like transformations and novel ligations such as cyclopropenone-phosphine ligation and phospha-Michael reaction. The versatility of bioorthogonal phosphine reagents has been showcased in numerous applications, demonstrating their significant potential in biological settings (Heiss, Dorn, & Prescher, 2021).

Asymmetric Catalysis

Chiral ferrocene derivatives, including those with phosphorus and other donor atoms, have been identified as privileged ligands for asymmetric transition metal-catalyzed reactions. The unique combination of ferrocene's structural features with phosphorus donors leads to enhanced stereoinduction in catalytic processes. This has been particularly noted in the development of ferrocenyl amino phosphanes and phosphane oxazolines, which serve as excellent examples of hetero-bidentate ligands used in asymmetric catalysis. Such ligands provide a novel approach to increasing the asymmetry around the metal center, which is crucial for improving the outcomes of catalytic reactions (Tomá, Csizmadiová, Mečiarová, & Šebesta, 2014).

Catalytic Applications of Rh(I) Complexes

Rhodium, when paired with sophisticated ligands such as phosphines, ferrocenes, and N-heterocyclic carbenes, remains at the forefront of catalytic research. Recent literature underscores the continuous efforts to develop new rhodium catalysts that are both efficient and selective, aiming for sustainable chemistry advancements. These studies reflect the ongoing challenge and potential for rhodium-catalyzed processes, indicating a robust area of research that explores the limits of homogeneous catalysis with the aim of discovering greener and more effective catalytic systems (Medici, Peana, Pelucelli, & Zoroddu, 2021).

properties

InChI

InChI=1S/C23H14F12P.C23H18P.Fe/c1-12(13-4-2-3-5-13)36(18-8-14(20(24,25)26)6-15(9-18)21(27,28)29)19-10-16(22(30,31)32)7-17(11-19)23(33,34)35;1-3-13-20(14-4-1)24(21-15-5-2-6-16-21)23-18-10-9-17-22(23)19-11-7-8-12-19;/h2-12H,1H3;1-18H;/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXJLHOJTXMQM-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32F12FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

930.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P

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